molecular formula C12H13N3OS B1483321 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 2098128-32-4

1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No. B1483321
CAS RN: 2098128-32-4
M. Wt: 247.32 g/mol
InChI Key: DBEHRHCAKXHDJU-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, also known as CPTP, is a novel synthetic compound with a wide range of potential applications in scientific research. It has been studied for its ability to modulate the activity of several proteins and enzymes, and its potential use in drug development. CPTP has been shown to have a unique mechanism of action, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

Synthetic Approaches and Crystal Structure :

  • Research on related thiophene-based pyrazole compounds, such as 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, has detailed their synthesis processes and crystal structural analysis. Such studies offer insights into the compound's crystallization in the triclinic crystal system, along with specific unit cell parameters and hydrogen bond interactions, which are crucial for understanding the molecular and crystal structure of related compounds (Prabhuswamy et al., 2016).

Hirshfeld Surface Analysis :

  • The analysis of similar compounds provides valuable information on intermolecular interactions and crystal packing, aiding in the design and synthesis of new materials with desired properties (Kumara et al., 2018).

Biological Activities and Applications

Enzyme Inhibitory Activities :

  • Thiophene-based heterocyclic compounds have been evaluated for their enzyme inhibitory activities against various enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These studies reveal significant inhibitory activities and suggest potential applications in designing enzyme inhibitors for therapeutic purposes (Cetin et al., 2021).

Antimicrobial Activity :

  • The synthesis of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology has shown potential antibacterial and antifungal activities against various microorganisms, indicating their relevance in developing new antimicrobial agents (Sowmya et al., 2018).

Antidepressant Activity :

  • Studies on phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides have explored their potential antidepressant effects, providing a foundation for further research into the development of new antidepressant drugs (Mathew et al., 2014).

properties

IUPAC Name

2-(cyclopropylmethyl)-5-thiophen-2-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c13-12(16)10-6-9(11-2-1-5-17-11)14-15(10)7-8-3-4-8/h1-2,5-6,8H,3-4,7H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEHRHCAKXHDJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=CC=CS3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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